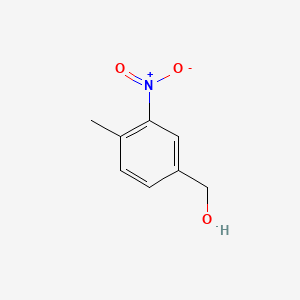

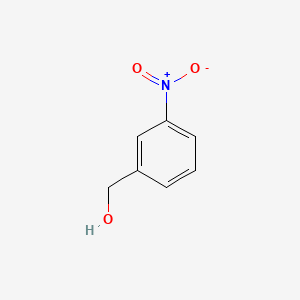

4-Methyl-3-nitrobenzyl alcohol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(4-methyl-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-6-2-3-7(5-10)4-8(6)9(11)12/h2-4,10H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URCWIFSXDARYLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193843 | |

| Record name | 4-Methyl-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40870-59-5 | |

| Record name | 4-Methyl-3-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40870-59-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-nitrobenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040870595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Deep Dive: 4-Methyl-3-nitrobenzyl Alcohol

Chemical Properties, Synthesis, and Applications in Drug Discovery

Part 1: Executive Summary

4-Methyl-3-nitrobenzyl alcohol is a bifunctional aromatic scaffold critical to the synthesis of next-generation pharmaceuticals, particularly kinase inhibitors and antiandrogens. Characterized by an electron-withdrawing nitro group meta to a hydroxymethyl moiety and ortho to a methyl group, this compound offers unique regioselectivity for nucleophilic aromatic substitutions and redox manipulations.

This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic pathways, and downstream utility.[1] It addresses the practical challenges of handling nitro-aromatics and provides self-validating protocols for researchers in medicinal chemistry.

Note on CAS Registry: While the user inquiry references CAS 18026-17-8, the commercially dominant isomer This compound is globally registered under CAS 40870-59-5 . This guide focuses on this specific chemical entity.

Part 2: Physicochemical Profile[2][3]

The dual functionality (nitro and alcohol) creates a dipole moment that influences solubility and crystallization behavior.

| Property | Value | Context/Notes |

| Chemical Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | Suitable for fragment-based drug design (FBDD). |

| Appearance | Pale yellow to yellow crystalline solid | Color deepens upon oxidation/light exposure. |

| Melting Point | 39–43 °C | Low melting point requires cold storage to prevent caking. |

| Boiling Point | ~330 °C (predicted) | Decomposes before boiling at atm pressure. |

| Solubility | DCM, EtOAc, MeOH, DMSO | Sparingly soluble in water; highly soluble in polar organics. |

| pKa (Alcohol) | ~14.8 | Typical primary benzyl alcohol acidity. |

| Hammett Constant | Strong electron-withdrawing group deactivates the ring. |

Part 3: Synthetic Pathways & Production[4]

Direct nitration of 4-methylbenzyl alcohol is hazardous due to the sensitivity of the benzylic alcohol to oxidation by nitric acid. The industrial standard involves the nitration of the corresponding acid or ester, followed by selective reduction.

3.1 Validated Synthesis Route

The most robust pathway proceeds via 4-methyl-3-nitrobenzoic acid .

-

Nitration: p-Toluic acid is nitrated using mixed acid (HNO₃/H₂SO₄) at low temperature (0–10 °C) to yield 4-methyl-3-nitrobenzoic acid. The carboxyl group directs meta, but the methyl group directs ortho. The synergy of sterics and electronics favors the 3-position.

-

Chemoselective Reduction: The carboxylic acid is reduced to the alcohol using Borane-THF (BH₃·THF) or via an ester intermediate using NaBH₄.[2] BH₃ is preferred as it tolerates the nitro group, whereas LiAlH₄ would reduce the nitro group to an azo/amine species.

3.2 Synthesis Flowchart (DOT Visualization)

Figure 1: The preferred synthetic route avoids direct oxidation of the alcohol by installing the nitro group on the oxidized precursor (benzoic acid).[2]

Part 4: Chemical Reactivity & Transformations[2][5][6]

The molecule serves as a "linchpin" scaffold, allowing independent modification of the alcohol (electrophilic attachment) and the nitro group (nucleophilic aromatic substitution precursor or reduction to aniline).

4.1 Key Transformations

-

Oxidation (Path A): Conversion to 4-methyl-3-nitrobenzaldehyde using PCC (Pyridinium Chlorochromate) or Dess-Martin Periodinane. Critical for Knoevenagel condensations.[3]

-

Reduction (Path B): Selective reduction of the nitro group to 3-amino-4-methylbenzyl alcohol using Fe/NH₄Cl or catalytic hydrogenation (H₂/Pd-C). Caution: Pd-C can lead to hydrogenolysis of the benzylic alcohol if over-reduced.

-

Activation (Path C): Conversion to 4-methyl-3-nitrobenzyl chloride/bromide using SOCl₂ or PBr₃. This activates the benzylic position for S_N2 reactions with amines or thiols.

4.2 Reactivity Network (DOT Visualization)

Figure 2: The scaffold allows orthogonal functionalization: oxidation of the alcohol or reduction of the nitro group.[2]

Part 5: Experimental Protocols

These protocols are designed for self-validation. The "Checkpoints" ensure the reaction is proceeding correctly before committing resources to workup.

Protocol A: Oxidation to 4-Methyl-3-nitrobenzaldehyde

Objective: Selective oxidation of the alcohol without affecting the nitro group. Reagents: Pyridinium Chlorochromate (PCC), Dichloromethane (DCM), Silica gel.

-

Setup: In a flame-dried round-bottom flask, suspend PCC (1.5 equiv) in anhydrous DCM (10 mL/g substrate). Add silica gel (1:1 w/w with PCC) to facilitate workup.

-

Addition: Dissolve this compound (1.0 equiv) in minimal DCM and add dropwise to the PCC suspension at 0 °C.

-

Reaction: Warm to room temperature and stir for 2–4 hours.

-

Checkpoint: Monitor by TLC (30% EtOAc/Hexane). The alcohol (lower R_f) should disappear, replaced by a UV-active aldehyde spot (higher R_f).

-

-

Workup: Dilute with diethyl ether (precipitates chromium salts). Filter through a pad of Celite/Silica. Concentrate the filtrate.

-

Purification: Recrystallize from Hexane/EtOAc if necessary.

Protocol B: Reduction to 3-Amino-4-methylbenzyl alcohol

Objective: Reduction of nitro group while retaining the benzylic alcohol. Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.

-

Setup: Dissolve substrate (1.0 equiv) in Ethanol:Water (4:1). Add NH₄Cl (5.0 equiv).

-

Activation: Add Iron powder (325 mesh, 4.0 equiv) in portions.

-

Reflux: Heat to 80 °C for 1–2 hours.

-

Checkpoint: The yellow color of the nitro compound will fade to a colorless or light brown amine solution. TLC will show a significant drop in R_f (amine is more polar) and a positive ninhydrin stain (purple/red).

-

-

Workup: Filter hot through Celite to remove iron sludge. Wash with hot ethanol. Concentrate and extract with EtOAc.[1]

Part 6: Applications in Drug Discovery

This scaffold is a "privileged structure" in medicinal chemistry, often used to tune the lipophilicity and electronic properties of a drug candidate.

-

Kinase Inhibitors: The 3-amino-4-methylbenzyl moiety mimics the adenosine ring in ATP, allowing it to bind into the hinge region of kinases. The methyl group provides hydrophobic contacts in the selectivity pocket.

-

Antiandrogens: Structural analogs of Flutamide and Bicalutamide utilize the electron-deficient nitro-aromatic ring to interact with the Androgen Receptor (AR).

-

Photo-cleavable Linkers: Nitrobenzyl alcohols are precursors to photo-labile protecting groups used in "caged" compounds for biological signaling studies. Upon UV irradiation, the nitro group facilitates the cleavage of the benzylic ester/ether.

Part 7: Safety & Handling (SDS Summary)

Signal Word: WARNING

| Hazard Class | H-Code | Statement | Mitigation |

| Acute Toxicity | H302 | Harmful if swallowed. | Do not eat/drink in lab. Wash hands. |

| Skin Irritation | H315 | Causes skin irritation. | Nitrile gloves (0.11 mm) recommended. |

| Eye Irritation | H319 | Causes serious eye irritation. | Wear chemical safety goggles. |

| STOT-SE | H335 | May cause respiratory irritation. | Handle in a fume hood. |

Storage: Store at 2–8 °C. Nitro compounds can darken upon light exposure; store in amber vials.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123497, this compound. Retrieved from [Link]

-

Organic Syntheses. Nitration of Methyl Benzoate and Reduction Protocols. (General methodology reference for nitro-benzoic acid derivatives). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: this compound. Retrieved from [Link]

Sources

Part 1: Chemical Identity & Physiochemical Profile

[3]

This compound is a bifunctional aromatic building block characterized by a benzyl alcohol core substituted with a methyl group at the para position and a nitro group at the meta position relative to the hydroxymethyl moiety. Its specific substitution pattern renders it a critical intermediate in the synthesis of polysubstituted anilines, heterocycles (quinazolines, indoles), and pharmacophore linkers.

Core Data Table

| Property | Specification |

| CAS Number | 40870-59-5 |

| IUPAC Name | (4-Methyl-3-nitrophenyl)methanol |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Appearance | Pale yellow to orange crystalline solid |

| Melting Point | 39–43 °C |

| Boiling Point | ~195 °C (at 20 mmHg) |

| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Low solubility in water |

| pKa (Calculated) | ~14.8 (Alcohol -OH) |

Part 2: Synthetic Routes & Process Chemistry

The synthesis of this compound is most reliably achieved through the chemoselective reduction of its oxidized precursors. Direct nitration of 4-methylbenzyl alcohol is not recommended due to poor regioselectivity and the risk of oxidizing the alcohol functionality under nitrating conditions.

Primary Route: Reduction of 4-Methyl-3-nitrobenzoic Acid

This route offers the highest regiochemical fidelity because the precursor (4-methyl-3-nitrobenzoic acid) is easily synthesized via the nitration of p-toluic acid, where the carboxyl group directs the nitro group to the desired meta position.

Protocol: Borane-Mediated Reduction Rationale:[2] Borane-THF (BH₃·THF) is preferred over Lithium Aluminum Hydride (LiAlH₄) for this transformation because it rapidly reduces carboxylic acids to alcohols while leaving the nitro group intact at low temperatures. LiAlH₄ poses a higher risk of reducing the nitro group to an azo- or amino- species.

Step-by-Step Methodology:

-

Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon.

-

Dissolution: Charge 4-methyl-3-nitrobenzoic acid (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0 °C.

-

Addition: Dropwise add BH₃·THF complex (1.0 M solution, 1.2 eq) over 30 minutes. Evolution of hydrogen gas will be observed.

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Mobile phase: 30% EtOAc/Hexanes).

-

Quench: Cool to 0 °C. Carefully add MeOH (excess) to quench unreacted borane. Stir for 30 minutes.

-

Workup: Concentrate in vacuo. Redissolve residue in EtOAc, wash with sat.[3] NaHCO₃ and Brine. Dry over Na₂SO₄.[4]

-

Purification: Recrystallize from Hexanes/EtOAc or perform flash column chromatography if high purity (>99%) is required.

Visual Workflow: Synthesis Pathway

Caption: Chemoselective synthesis pathway avoiding nitro-group reduction.

Part 3: Functionalization & Reactivity Profile

The versatility of CAS 40870-59-5 stems from its ability to function as a "switchable" scaffold. The alcohol handle allows for attachment to larger pharmacophores, while the nitro group serves as a latent amine for subsequent cyclization or cross-coupling.

Oxidation to Aldehyde (Swern or PCC)

Converting the alcohol to 4-methyl-3-nitrobenzaldehyde is critical for reductive amination reactions.

-

Reagents: Oxalyl chloride/DMSO (Swern) is superior to PCC/PDC to avoid heavy metal contamination in pharma intermediates.

-

Application: Synthesis of Styryl-based kinase inhibitors via Wittig olefination.

Conversion to Benzyl Halides

Transformation to 4-methyl-3-nitrobenzyl bromide (using PBr₃) or chloride (using SOCl₂).

-

Utility: This activates the benzylic position for nucleophilic substitution (S_N2), allowing the introduction of amines or thiols. This is a common motif in "linker" chemistry for Antibody-Drug Conjugates (ADCs).

Nitro Group Reduction (Latent Functionality)

Reduction to 3-amino-4-methylbenzyl alcohol .

-

Caution: Standard catalytic hydrogenation (H₂/Pd-C) may cause hydrogenolysis of the benzylic alcohol (cleaving the C-O bond).

-

Recommended Protocol: Use Iron powder (Fe) in NH₄Cl/EtOH or SnCl₂ to reduce the nitro group while preserving the benzyl alcohol.

Visual Reactivity Tree

Caption: Divergent synthesis pathways utilizing the alcohol and nitro functionalities.

Part 4: Pharmaceutical Applications

Kinase Inhibitor Scaffolds

The 3,4-disubstituted benzyl motif is a privileged structure in medicinal chemistry. The 4-methyl group provides hydrophobic bulk often required to fill the "gatekeeper" pockets in kinase enzymes (e.g., EGFR, VEGFR), while the 3-position (after reduction to amine) allows for hydrogen bonding or amide coupling to the hinge-binding region of the inhibitor.

Cleavable Linker Systems

Research into Cathepsin B cleavable linkers for drug delivery utilizes p-aminobenzyl alcohol derivatives. CAS 40870-59-5 serves as the nitro-precursor to these self-immolative spacers. Upon enzymatic cleavage of a peptide attached to the amine (derived from the nitro group), the benzyl alcohol eliminates to release the cytotoxic payload.

Heterocycle Synthesis

The compound is a precursor to Quinazolines and Benzimidazoles . Following oxidation to the aldehyde and reduction of the nitro group, the resulting amino-aldehyde undergoes rapid condensation with amidines or urea derivatives to form bicyclic heterocycles, which are foundational to many anti-cancer therapeutics.

Part 5: Handling, Stability & Analytics

-

Storage: Store at 2–8 °C under inert atmosphere (Argon). The compound is stable but can oxidize slowly to the aldehyde if exposed to air/light over prolonged periods.

-

Safety (GHS):

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Analytical Verification:

-

¹H NMR (CDCl₃, 400 MHz): Look for the benzylic methylene doublet (~4.7 ppm), the methyl singlet (~2.6 ppm), and the aromatic signals (7.3–8.0 ppm).

-

IR: Broad -OH stretch (3300 cm⁻¹) and strong -NO₂ stretches (1530 & 1350 cm⁻¹).

-

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 123497, this compound. Retrieved from [Link]

-

Sarkar, S., et al. (2018). "Selective Single-Step Oxidation of Amine to Cross-Azo Compounds with an Unhampered Primary Benzyl Alcohol Functionality." Organic Letters, 20(21), 6725-6729. (Contextual citation for amino-benzyl alcohol utility).

Physicochemical Profiling and Handling of 4-Methyl-3-nitrobenzyl Alcohol (CAS 40870-59-5)

[1]

Executive Summary

4-Methyl-3-nitrobenzyl alcohol (CAS 40870-59-5) is a critical benzyl alcohol derivative utilized as a scaffold in the synthesis of neurological therapeutics and complex agrochemicals. Its structural duality—offering both a reactive primary hydroxyl group and a reducible nitro moiety—makes it a versatile "switch" in multi-step organic synthesis.

However, its physicochemical profile presents unique handling challenges.[1] With a melting point (39–43 °C) hovering just above ambient laboratory temperatures and a high boiling point requiring vacuum intervention, this compound demands precise thermal management to prevent "oiling out" during purification or degradation during isolation.[1] This guide provides an authoritative technical breakdown of its properties, handling protocols, and purification logic.

Physicochemical Characterization

The following data aggregates experimental values from industrial certificates of analysis (CoA) and safety data sheets (SDS).

Table 1: Core Physical Properties[1]

| Property | Experimental Value | Technical Note |

| CAS Number | 40870-59-5 | Distinct from 3-nitrobenzyl alcohol (CAS 619-25-0).[1] |

| Melting Point (MP) | 39 – 43 °C | Low-melting solid.[1] Prone to fusion in warm labs. |

| Boiling Point (BP) | 195 °C @ 20 mmHg | Decomposes at atmospheric pressure.[1][2] |

| Density | ~1.27 g/cm³ | Estimated at 25 °C. |

| Flash Point | 113 °C (Closed Cup) | Combustible.[1] Handle away from open flames. |

| Appearance | Pale yellow to yellow powder | Color deepens upon oxidation/light exposure.[1] |

| Solubility | Soluble in EtOH, EtOAc, DCM | Sparingly soluble in water; insoluble in aliphatic hexanes. |

Critical Insight: The melting point of ~40 °C implies that during summer months or in uncontrolled lab environments, the solid may spontaneously fuse into a sticky semi-solid. Cold storage (0–8 °C) is mandatory to maintain free-flowing crystalline form.[1]

Thermodynamic Context & Handling

Thermal Instability and Distillation

Unlike simple benzyl alcohols, the presence of the ortho-nitro group (relative to the methyl) and meta-nitro (relative to the alcohol) introduces thermal sensitivity.[1]

-

Atmospheric Distillation: Contraindicated. The compound will likely undergo oxidative decomposition or polymerization before reaching its atmospheric boiling point (>250 °C theoretical).[1]

-

Vacuum Distillation: feasible but requires high vacuum (<20 mmHg) to depress the boiling point below 200 °C.[1]

Storage Protocols

-

Temperature: Store at 2–8 °C .

-

Atmosphere: Hygroscopic tendency requires storage under inert gas (Argon/Nitrogen) if high purity (>99%) is required for catalytic steps.[1]

-

Light: Photosensitive; store in amber glass.

Experimental Protocols

Protocol A: Accurate Melting Point Determination

Standard capillary methods often fail for low-melting waxy solids due to premature softening.[1] Use this modified protocol.

-

Preparation: Chill the capillary tube and the sample in a refrigerator (4 °C) for 15 minutes prior to loading.

-

Loading: Pack the cold solid quickly to a height of 2–3 mm.

-

Ramp Rate:

-

Rapid heat to 30 °C.

-

Slow ramp (1 °C/min) from 30 °C to 45 °C.[1]

-

-

Observation: Record the onset (first visible liquid droplet) and clear point (complete liquefaction).

-

Acceptance Criteria: Range should not exceed 2 °C (e.g., 40–42 °C).[1] A range >4 °C indicates solvent entrapment or oxidation.

-

Protocol B: Purification Strategy (Distillation vs. Chromatography)

Due to the low melting point, recrystallization is often inefficient (yield loss to mother liquor).[1] Vacuum distillation or Flash Chromatography is preferred.

Option 1: High Vacuum Distillation (For >10g Scale)[1]

-

Setup: Short-path distillation head with a cow receiver.

-

Vacuum: Apply vacuum < 5 mmHg (preferred) or < 20 mmHg (acceptable).

-

Heating: Use an oil bath set 20 °C above the expected boiling point.

-

Collection: Discard the first 5% (forerun containing solvent/moisture).[1] Collect the main fraction at vapor temperature 195 °C (at 20 mmHg) or correspondingly lower at strictly high vacuum (e.g., ~140–150 °C at 1 mmHg).[1]

-

Cooling: Caution: The distillate will solidify in the condenser if water cooling is too aggressive. Use warm water (30 °C) in the condenser to prevent clogging, or use an air condenser.

Option 2: Flash Column Chromatography (For <5g Scale)[1]

Synthesis Context & Workflow Visualization[1]

The synthesis of this compound typically proceeds via the reduction of 4-methyl-3-nitrobenzoic acid, rather than direct nitration of the alcohol (which yields mixtures).[1]

Figure 1: Synthesis and Purification Logic

The following diagram illustrates the decision matrix for handling the crude reaction mixture based on the physical properties defined above.

Caption: Operational workflow for the isolation of this compound, prioritizing scale and thermal stability.

References

-

Sigma-Aldrich. this compound Product Specification & MSDS. Merck KGaA. Retrieved from [1]

-

PureSynth. this compound 96.0%(GC) Technical Data. PureSynth Research Chemicals.[2] Retrieved from [1]

-

Chem-Impex International. Product 123497: this compound.[1] Retrieved from

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24851262, this compound. Retrieved from [1]

-

Organic Syntheses. Nitration of Methyl Benzoate and Reduction Protocols. (General reference for nitro-benzyl synthesis logic). Retrieved from [1]

A Comprehensive Guide to the Synthesis of 4-Methyl-3-nitrobenzyl Alcohol from p-Tolualdehyde

This technical guide provides a detailed and scientifically robust methodology for the synthesis of 4-Methyl-3-nitrobenzyl alcohol, a valuable intermediate in the development of various pharmaceutical and specialty chemical products. The synthesis is presented as a two-step process commencing from the readily available starting material, p-tolualdehyde. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering in-depth procedural details, mechanistic insights, and critical safety information.

Introduction

This compound is a key building block in organic synthesis, primarily owing to its bifunctional nature. The presence of a reactive benzyl alcohol moiety allows for further derivatization, such as oxidation to the corresponding aldehyde or conversion to a leaving group for nucleophilic substitution. The nitro group, on the other hand, can be reduced to an amine, which is a common functional group in many biologically active molecules. This unique combination of functional groups makes it an attractive starting material for the synthesis of a diverse range of complex organic molecules. This guide will meticulously detail the synthetic route from p-tolualdehyde, focusing on a regioselective nitration followed by a chemoselective reduction.

Synthetic Strategy Overview

The synthesis of this compound from p-tolualdehyde is achieved through a two-step reaction sequence. The first step involves the electrophilic aromatic substitution (nitration) of p-tolualdehyde to introduce a nitro group onto the aromatic ring, yielding 4-methyl-3-nitrobenzaldehyde. The second step is the selective reduction of the aldehyde functional group in the presence of the nitro group to afford the target molecule, this compound.

Caption: Overall synthetic workflow from p-tolualdehyde to this compound.

Part 1: Regioselective Nitration of p-Tolualdehyde

The initial step in the synthesis is the nitration of p-tolualdehyde. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric acid and sulfuric acid, acts as the electrophile.

Mechanistic Rationale

The regioselectivity of the nitration is governed by the directing effects of the substituents already present on the benzene ring: the methyl group (-CH₃) and the aldehyde group (-CHO). The methyl group is an activating, ortho-, para-director due to its electron-donating inductive effect and hyperconjugation. The aldehyde group, conversely, is a deactivating, meta-director due to its electron-withdrawing resonance and inductive effects.

In p-tolualdehyde, the methyl and aldehyde groups are in a para-relationship. The positions ortho to the activating methyl group (positions 2 and 6) are also meta to the deactivating aldehyde group. The position meta to the aldehyde group (position 3 and 5) is also ortho to the methyl group. Therefore, the incoming electrophile will preferentially substitute at the position that is activated by the methyl group and directed by the aldehyde group, which is the 3-position. This leads to the desired product, 4-methyl-3-nitrobenzaldehyde.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzaldehyde

Materials and Reagents:

-

p-Tolualdehyde

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ice

-

Deionized Water

-

Ethanol (for recrystallization)

-

Sodium Bicarbonate (5% aqueous solution)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 20 mL of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

-

Slowly add 5.0 g of p-tolualdehyde to the cold sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by carefully adding 3.0 mL of concentrated nitric acid to 5.0 mL of concentrated sulfuric acid in a separate beaker, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of p-tolualdehyde in sulfuric acid over a period of 30-45 minutes. Maintain the reaction temperature between 0 and 10 °C throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours to ensure complete reaction.

-

Carefully pour the reaction mixture onto 100 g of crushed ice with vigorous stirring. A precipitate of the crude product will form.

-

Allow the ice to melt completely, then filter the crude product using a Büchner funnel.

-

Wash the solid with copious amounts of cold deionized water until the washings are neutral to litmus paper.

-

Further wash the crude product with a small amount of cold 5% sodium bicarbonate solution to remove any residual acid, followed by a final wash with cold deionized water.

-

Recrystallize the crude 4-methyl-3-nitrobenzaldehyde from a minimal amount of hot ethanol to obtain the purified product.

-

Dry the purified crystals in a vacuum oven at a low temperature.

Part 2: Chemoselective Reduction of 4-Methyl-3-nitrobenzaldehyde

The second and final step is the selective reduction of the aldehyde group of 4-methyl-3-nitrobenzaldehyde to a primary alcohol. The key challenge in this step is to achieve this transformation without reducing the nitro group.

Rationale for Reagent Selection

Sodium borohydride (NaBH₄) is the reagent of choice for this chemoselective reduction. It is a mild reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols.[1] Crucially, under standard conditions, it does not typically reduce nitro groups, esters, or carboxylic acids.[2] This high degree of chemoselectivity makes it ideal for the desired transformation. The reaction is typically carried out in a protic solvent like methanol or ethanol, which also serves to protonate the intermediate alkoxide to yield the final alcohol product. An analogous reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol using sodium borohydride has been well-documented, providing a strong precedent for this procedure.[3][4]

Experimental Protocol: Synthesis of this compound

Materials and Reagents:

-

4-Methyl-3-nitrobenzaldehyde

-

Sodium Borohydride (NaBH₄)

-

Methanol

-

Deionized Water

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

Procedure:

-

Dissolve 4.0 g of 4-methyl-3-nitrobenzaldehyde in 50 mL of methanol in an Erlenmeyer flask with magnetic stirring.

-

Cool the solution to 0-5 °C in an ice bath.

-

In small portions, carefully add 0.5 g of sodium borohydride to the stirred solution over a period of 15-20 minutes. The addition is exothermic, so maintain the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly add 20 mL of 1 M hydrochloric acid to quench the excess sodium borohydride and neutralize the solution. Be cautious as hydrogen gas will be evolved.

-

Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extract the aqueous residue with ethyl acetate (3 x 30 mL).

-

Combine the organic extracts and wash with deionized water (2 x 20 mL) and then with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Quantitative Data Summary

| Parameter | Step 1: Nitration | Step 2: Reduction |

| Starting Material | p-Tolualdehyde | 4-Methyl-3-nitrobenzaldehyde |

| Key Reagents | Conc. HNO₃, Conc. H₂SO₄ | NaBH₄, Methanol |

| Reaction Temperature | 0 - 10 °C | 0 °C to Room Temperature |

| Reaction Time | 1.5 - 2.5 hours | 1 - 2 hours |

| Typical Yield | 75-85% | 85-95% |

| Product Melting Point | 4-Methyl-3-nitrobenzaldehyde: ~63-65 °C | This compound: 39-43 °C |

Safety Considerations

-

p-Tolualdehyde: Handle in a well-ventilated fume hood. Avoid contact with skin and eyes.

-

Concentrated Acids (Nitric and Sulfuric): Extremely corrosive. Handle with extreme care, using appropriate personal protective equipment (PPE) including acid-resistant gloves, safety goggles, and a lab coat. Always add acid to water, not the other way around. Nitration reactions are highly exothermic and can run away if not properly controlled.

-

Sodium Borohydride: Flammable solid. Reacts with water and acids to produce flammable hydrogen gas. Handle in a fume hood away from ignition sources.

-

This compound: The final product should be handled with care, assuming it may have irritant properties.

References

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (2011).

-

Organic Syntheses. (n.d.). p-TOLUALDEHYDE. Retrieved from [Link]

-

Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Retrieved from [Link]

- BenchChem. (n.d.). Experimental Procedure for the Nitration of 4-Methylbenzoic Acid.

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-3-nitrobenzaldehyde. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Oxford Instruments Magnetic Resonance. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2017). Elaborate briefly the nitrophenol reduction with NaBH4 in aqueous solution (in absence of catalyst)? Retrieved from [Link]

- Oxford Instruments. (n.d.). Application Note 13 Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse.

Sources

4-Methyl-3-nitrobenzyl alcohol safety data sheet (SDS) information

An In-depth Technical Guide to the Safe Handling of 4-Methyl-3-nitrobenzyl Alcohol

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive safety overview for this compound, a versatile organic compound frequently used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its specific hazard profile, a thorough understanding and implementation of safety protocols are paramount for all laboratory personnel. This document moves beyond a simple recitation of Safety Data Sheet (SDS) points to provide a framework for risk assessment and safe laboratory practice, grounded in authoritative data.

Chemical Identification and Physicochemical Properties

A foundational aspect of safety is the accurate identification and understanding of a substance's physical properties. These characteristics influence its potential for exposure and the appropriate handling procedures.

| Identifier | Value | Source |

| Chemical Name | (4-methyl-3-nitrophenyl)methanol | [2] |

| Synonyms | 4-Methyl-3-nitrobenzenemethanol | [2] |

| CAS Number | 40870-59-5 | [2][3][4] |

| Molecular Formula | C₈H₉NO₃ | [2][3] |

| Molecular Weight | 167.16 g/mol | [2][4] |

| Physical Form | Solid | [4] |

| Appearance | Very Pale Yellow Solid | [4] |

| Melting Point | 39-43 °C | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

GHS Hazard Analysis

This compound is classified under the Globally Harmonized System (GHS) with significant hazards that demand stringent control measures.[2] Understanding the specific nature of these warnings is critical for preventing laboratory accidents.

| GHS Classification | Hazard Statement | Pictogram | Implications for Researchers |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion can lead to adverse health effects. Strict prohibition of eating, drinking, or smoking in the lab is essential. Accidental ingestion requires immediate medical attention. | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the skin can cause inflammation, redness, and discomfort. This necessitates the use of appropriate chemical-resistant gloves and a lab coat. | |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage | This is the most severe hazard classification. Contact with the eyes poses a risk of irreversible damage and potential blindness. Chemical splash goggles are mandatory. | |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation of dust can irritate the respiratory tract, leading to coughing and discomfort. All handling of the solid should be performed in a well-ventilated area, preferably a chemical fume hood. |

A Framework for Exposure Control: The Hierarchy of Controls

Effective safety management relies on a layered defense strategy known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones, such as sole reliance on Personal Protective Equipment (PPE).

Caption: Hierarchy of controls applied to handling this compound.

The causality behind these choices is clear: engineering controls, like a fume hood, remove the hazard from the researcher's breathing zone, offering a higher level of protection than a simple dust mask (PPE), which only filters the air immediately before inhalation and is subject to improper fit and user error.

Standard Operating Protocols

Protocol for Safe Handling and Weighing

This protocol is designed to minimize exposure, particularly through inhalation and dermal contact.

-

Preparation: Before handling, ensure a certified chemical fume hood is operational. Clear the workspace of all unnecessary items.

-

PPE Donning: Put on a lab coat, nitrile gloves, and chemical splash goggles. Ensure gloves are inspected for any signs of degradation or puncture before use.

-

Material Transfer: Transport the sealed container of this compound to the fume hood.

-

Weighing: If possible, use a ventilated balance enclosure. If not, perform weighing within the fume hood. Open the container slowly. Use a dedicated spatula to transfer the solid to a tared weigh boat. Avoid generating dust.

-

Closing and Cleaning: Securely close the main container. Clean the spatula and any contaminated surfaces within the hood with an appropriate solvent and wipe. Dispose of contaminated wipes in a designated solid waste container.

-

Post-Handling: Remove gloves using the proper technique to avoid skin contact with the outer surface and dispose of them. Wash hands thoroughly with soap and water.

Storage Requirements

Proper storage is crucial to maintain chemical integrity and prevent accidents.

-

Location: Store in a dry, well-ventilated place.[5]

-

Container: Keep the container tightly closed to prevent moisture ingress and contamination.[5]

-

Classification: The compound is a combustible solid (Storage Class 11). Store away from strong oxidizing agents and sources of ignition.[6]

Emergency Response and First Aid

Immediate and correct action following an exposure is critical to minimizing harm. The H318 classification (causes serious eye damage) makes eye exposure a particularly severe emergency.

Caption: Emergency first aid workflow for exposure to this compound.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do so.[5] Due to the risk of serious eye damage, immediate medical attention is non-negotiable.[2]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[5]

-

Inhalation: Remove the person to fresh air.[5] If breathing is difficult or has stopped, provide artificial respiration.[5]

-

Ingestion: Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.

Accidental Release and Disposal

-

Minor Spill Cleanup: For a small spill of the solid, avoid generating dust. Gently sweep or vacuum the material into a suitable, labeled container for disposal. Ensure the vacuum is fitted with a HEPA filter if used.[7]

-

Waste Disposal: Dispose of waste materials and contaminated items in accordance with all local, state, and federal regulations. Do not allow the product to enter drains.[8]

Toxicological and Ecological Profile: A Data Gap

A critical aspect of this compound's safety profile is the lack of comprehensive data. Many sources explicitly state that the chemical, physical, and toxicological properties have not been thoroughly investigated. There is no data identifying it as a carcinogen by IARC, ACGIH, NTP, or OSHA. Similarly, no specific ecotoxicity data is available. This data gap reinforces the need for a cautious approach, treating the compound with the respect due to a substance whose long-term effects are not fully known.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 123497, this compound. PubChem. [Link]

-

Thermo Fisher Scientific (2026). Safety Data Sheet for 3-Nitrobenzyl alcohol. Thermo Fisher Scientific. [Link]

-

DC Fine Chemicals (2024). Safety Data Sheet for 4-Nitrobenzyl alcohol. DC Fine Chemicals. [Link]

-

Carl ROTH (n.d.). Safety Data Sheet for 4-Nitrobenzylalcohol. Carl ROTH GmbH + Co. KG. [Link]

-

PureSynth (n.d.). Product Page for this compound 96.0%(GC). PureSynth Research Chemicals. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 591360, 3-Methyl-4-nitrobenzyl alcohol. PubChem. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H9NO3 | CID 123497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. labproinc.com [labproinc.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. fishersci.com [fishersci.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

4-Methyl-3-nitrobenzyl alcohol molecular weight and formula

Optimization of Synthesis, Characterization, and Pharmaceutical Utility

Executive Data Summary

Compound Identity & Core Metrics

| Parameter | Specification |

| Chemical Name | 4-Methyl-3-nitrobenzyl alcohol |

| CAS Registry Number | 40870-59-5 |

| Molecular Formula | C₈H₉NO₃ |

| Molecular Weight | 167.16 g/mol |

| Exact Mass | 167.0582 g/mol |

| SMILES | CC1=C(C=C(C=C1)CO)[O-] |

| Appearance | Pale yellow to yellow crystalline solid |

| Melting Point | 39–43 °C |

| Solubility | Soluble in MeOH, EtOH, DMSO, EtOAc; Low solubility in water |

Strategic Utility in Drug Discovery

As a Senior Application Scientist, I categorize this compound not merely as a reagent, but as a "Gateway Scaffold" in medicinal chemistry. Its value lies in its bifunctionality:

-

The Benzyl Alcohol Handle: Provides a reactive site for halogenation (to benzyl halides) or oxidation (to benzaldehydes), enabling coupling reactions such as nucleophilic substitutions or reductive aminations.

-

The Nitro Group (Latent Aniline): The 3-nitro group is a "masked" amine. Upon reduction, it yields 3-amino-4-methylbenzyl alcohol. This specific substitution pattern (aniline ortho to a methyl group) is a privileged motif in Kinase Inhibitor design (e.g., EGFR, VEGFR inhibitors), where the steric bulk of the methyl group forces the aniline into a specific conformation within the ATP-binding pocket.

Structural Logic Diagram

The following diagram illustrates the strategic derivatization pathways starting from this core scaffold.

Figure 1: Divergent synthesis pathways utilizing this compound as a starting material. Path C is critical for generating aniline-based pharmacophores.

Optimized Synthesis Protocol

While direct nitration of 4-methylbenzyl alcohol is possible, it often suffers from poor regioselectivity and oxidation byproducts. The industry-standard robust route involves the reduction of the corresponding benzoic acid precursor. This method ensures high purity and regiocontrol.

Rationale

We utilize Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS) for this transformation.

-

Why? Borane complexes selectively reduce carboxylic acids to alcohols in the presence of nitro groups.

-

Avoid: Lithium Aluminum Hydride (LiAlH₄), which would indiscriminately reduce the nitro group to an amine or azo compound.

Step-by-Step Methodology

Starting Material: 4-Methyl-3-nitrobenzoic acid (CAS: 96-98-0).

-

Setup: Flame-dry a 500 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 4-Methyl-3-nitrobenzoic acid (10.0 g, 55.2 mmol) and anhydrous THF (100 mL). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add BH₃·THF (1.0 M solution in THF, 83 mL, 83 mmol, 1.5 equiv) dropwise via the addition funnel over 30 minutes.

-

Caution: Hydrogen gas evolution will occur. Ensure proper venting.[1]

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (30% EtOAc/Hexanes) until the acid spot disappears.

-

Quenching (Critical): Cool back to 0 °C. Carefully quench excess borane by dropwise addition of Methanol (20 mL). Stir for 30 minutes until bubbling ceases.

-

Workup: Concentrate the solvent under reduced pressure. Dissolve the residue in EtOAc (150 mL) and wash with saturated NaHCO₃ (2 x 50 mL) and Brine (50 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. If necessary, recrystallize from Hexanes/EtOAc or purify via flash column chromatography.

Expected Yield: 85–95% Purity: >98% (HPLC)

Analytical Characterization & Quality Control

To validate the identity of the synthesized material, the following spectral signatures must be confirmed.

| Technique | Diagnostic Signal | Interpretation |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.01 (d, J=1.8 Hz, 1H) | Aromatic proton adjacent to Nitro group (H-2). |

| δ 7.55 (dd, 1H) | Aromatic proton (H-6). | |

| δ 7.45 (d, 1H) | Aromatic proton adjacent to Methyl (H-5). | |

| δ 5.30 (t, 1H) | Hydroxyl proton (-OH). | |

| δ 4.55 (d, 2H) | Benzylic methylene (-CH₂-). | |

| δ 2.50 (s, 3H) | Methyl group (-CH₃). | |

| IR Spectroscopy | 1520 cm⁻¹, 1345 cm⁻¹ | N-O asymmetric and symmetric stretches (Nitro group). |

| 3300–3400 cm⁻¹ | O-H broad stretch (Alcohol). |

Downstream Application: The "Reduction to Aniline"

The most frequent application of this compound in drug development is its conversion to 3-Amino-4-methylbenzyl alcohol . This step requires chemoselectivity to avoid reducing the aromatic ring or hydrogenating the benzyl alcohol.

Recommended Protocol: Hydrogenation over Platinum on Carbon (Pt/C) or Iron/Ammonium Chloride reduction.

-

Note: Pd/C can sometimes lead to hydrogenolysis of the benzylic alcohol (cleaving the C-O bond) under high pressure or acidic conditions. Sulfided Platinum on Carbon is often preferred to prevent dehalogenation if halogens are present elsewhere, or to preserve the benzyl alcohol.

Workflow Visualization

Figure 2: Chemoselective reduction workflow to generate the aniline derivative.

Safety & Handling (E-E-A-T)

As with all nitro-aromatics, safety protocols must be rigorous.

-

Hazards:

-

Thermal Stability: Nitro compounds can be energetic. Do not heat dry solids above their melting point without solvent.

-

Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability) under inert atmosphere to prevent slow oxidation of the alcohol.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 123497, this compound. Retrieved January 30, 2026, from [Link]

Sources

Unlocking the Potential of 4-Methyl-3-nitrobenzyl Alcohol: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the quest for novel molecular scaffolds is perpetual. 4-Methyl-3-nitrobenzyl alcohol, a seemingly simple aromatic compound, presents a surprisingly versatile platform for innovation across diverse scientific disciplines. This technical guide provides an in-depth exploration of potential research avenues for this molecule, moving beyond its established role as a synthetic intermediate to propose its application in cutting-edge areas of medicinal chemistry and material science. Grounded in established chemical principles and analogous research, this document aims to serve as a catalyst for new discoveries.

Core Compound Profile

Before delving into novel research directions, a firm understanding of the physicochemical properties of this compound is paramount.

| Property | Value | Source |

| Molecular Formula | C₈H₉NO₃ | |

| Molecular Weight | 167.16 g/mol | |

| CAS Number | 40870-59-5 | |

| Appearance | Light yellow to yellow powder | |

| Melting Point | 36-43 °C | |

| Purity | ≥ 99% (GC) | |

| Solubility | Soluble in water (2 mg/ml at 20°C for the related 4-nitrobenzyl alcohol) | |

| Storage | Store at 0-8 °C |

The presence of three key functional groups—a hydroxyl, a nitro group, and a methyl group on the aromatic ring—dictates the reactivity and potential applications of this molecule. The hydroxyl group offers a handle for esterification, etherification, and oxidation. The nitro group can be reduced to an amine, opening a vast landscape of derivatization possibilities, or it can be utilized for its electron-withdrawing properties. The methyl group can also be a site for further functionalization.

Potential Research Area 1: Neuroprotective and Anticonvulsant Agents

The development of novel therapeutics for neurological disorders is a pressing need. While this compound itself has no documented biological activity, its structural alerts suggest its potential as a scaffold for neuroprotective and anticonvulsant agents. The synthesis of substituted benzyl alcohols is a known strategy in the development of such compounds.

Rationale and Mechanistic Hypothesis

Many successful anticonvulsant drugs feature an aromatic ring and a polar functional group. The strategic placement of substituents on the benzyl core of this compound can modulate its lipophilicity and electronic properties, influencing its ability to cross the blood-brain barrier and interact with neurological targets. The nitro group, upon reduction to an amine, can serve as a key pharmacophore for interaction with receptors or enzymes implicated in seizure pathways.

Proposed Synthetic Workflow

The following workflow outlines a plausible route to a library of novel compounds for anticonvulsant screening, starting from this compound.

Caption: Proposed synthetic and screening workflow for anticonvulsant candidates.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzaldehyde

This protocol details the oxidation of the starting material, a crucial first step in many synthetic routes.

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Chromatography column

Procedure:

-

Dissolve this compound (1 eq.) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Add PCC (1.5 eq.) to the solution in one portion.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional DCM.

-

Combine the filtrates and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 4-Methyl-3-nitrobenzaldehyde.

In Vivo Screening Protocol: Maximal Electroshock (MES) Test

This is a standard preclinical model for identifying potential anticonvulsant activity.

Animals:

-

Male Swiss mice (20-25 g)

Procedure:

-

Administer the test compound or vehicle (e.g., 0.5% carboxymethylcellulose) intraperitoneally (i.p.).

-

After a predetermined time (e.g., 30 or 60 minutes), subject each mouse to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.

-

Observe the mice for the presence or absence of a tonic hind limb extension seizure.

-

Protection is defined as the absence of the tonic hind limb extension.

-

Determine the median effective dose (ED₅₀) using a sufficient number of animals and dose groups.

Potential Research Area 2: Kinase Inhibitors for Anticancer Therapy

Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 4-methyl-3-aminobenzyl scaffold, readily accessible from this compound, is a valuable starting point for the synthesis of kinase inhibitors.

Rationale and Mechanistic Hypothesis

Many ATP-competitive kinase inhibitors feature a heterocyclic core that forms hydrogen bonds with the kinase hinge region, and a substituted aromatic moiety that occupies the hydrophobic pocket. The 4-methyl-3-aminobenzyl fragment can be elaborated into various heterocyclic systems, and the methyl and amino groups provide vectors for further substitution to optimize binding affinity and selectivity.

Proposed Synthetic Workflow

This workflow illustrates a potential pathway to a library of pyrazolopyrimidine-based kinase inhibitors.

Caption: Proposed synthesis of pyrazolopyrimidine-based kinase inhibitors.

In Vitro Kinase Inhibition Assay Protocol

A variety of commercially available kinase assay kits can be used to screen the synthesized compounds. A general protocol is outlined below.

Materials:

-

Purified recombinant kinase

-

Kinase-specific substrate

-

ATP

-

Assay buffer

-

Test compounds

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

-

Microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

-

In a microplate, add the kinase, substrate, and test compound in the assay buffer.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time (e.g., 60 minutes).

-

Stop the reaction and add the detection reagent according to the manufacturer's instructions.

-

Measure the signal (e.g., luminescence) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Potential Research Area 3: Photo-responsive Materials

The ortho-nitrobenzyl group is a well-known photocleavable protecting group. Upon irradiation with UV light, it undergoes an intramolecular rearrangement, leading to the cleavage of the protected functional group. This property can be harnessed to create photo-responsive polymers and materials with applications in drug delivery, tissue engineering, and microfabrication.

Rationale and Mechanistic Hypothesis

By incorporating this compound into a polymer backbone or as a pendant group, its photocleavage can be used to trigger a change in the material's properties, such as solubility, swelling, or degradation. The presence of the methyl group may subtly influence the photochemical properties of the nitrobenzyl moiety, potentially offering advantages in terms of cleavage efficiency or wavelength sensitivity.

Proposed Synthetic Workflow

This workflow describes the synthesis of a photo-responsive polymer using this compound.

Caption: Synthesis and characterization of a photo-responsive polymer.

Experimental Protocol: Synthesis of 4-Methyl-3-nitrobenzyl acrylate

This protocol details the synthesis of the monomer required for polymerization.

Materials:

-

This compound

-

Acryloyl chloride

-

Triethylamine

-

Tetrahydrofuran (THF), anhydrous

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound (1 eq.) and triethylamine (1.2 eq.) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.

-

Add acryloyl chloride (1.1 eq.) dropwise to the cooled solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 4-Methyl-3-nitrobenzyl acrylate.

Characterization of Photodegradation

The photodegradation of the synthesized polymer can be monitored by various analytical techniques.

-

Gel Permeation Chromatography (GPC): A decrease in the polymer's molecular weight upon UV irradiation indicates chain scission.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The appearance of new signals corresponding to the cleavage products can be observed.

-

UV-Vis Spectroscopy: Changes in the absorption spectrum of the polymer solution upon irradiation can be monitored to follow the kinetics of the photocleavage reaction.

Metabolism and Toxicological Considerations

For any compound with therapeutic potential, a thorough understanding of its metabolic fate and toxicological profile is essential. While specific data for this compound is limited, we can infer potential pathways from related compounds.

Predicted Metabolic Pathways

Based on the metabolism of other nitrobenzyl alcohols and substituted toluenes, the following metabolic transformations are likely:[1][2]

-

Oxidation of the alcohol: The primary alcohol can be oxidized to the corresponding aldehyde and then to a carboxylic acid.

-

Reduction of the nitro group: The nitro group can be reduced to a nitroso, hydroxylamino, and finally an amino group. The resulting aminobenzyl alcohol can then be further metabolized.[3]

-

Conjugation: The alcohol and its metabolites can undergo glucuronidation and sulfation to facilitate excretion.[1]

-

Oxidation of the methyl group: The methyl group can be oxidized to a hydroxymethyl group, which can then be further oxidized or conjugated.

Sources

theoretical properties of 4-Methyl-3-nitrobenzyl alcohol

CAS: 40870-59-5 | Formula: C₈H₉NO₃ | Mol.[1][2][3][4][5][6][7] Weight: 167.16 g/mol [1][7][8]

Executive Summary

4-Methyl-3-nitrobenzyl alcohol serves as a critical "scaffold-builder" in medicinal chemistry, particularly in the synthesis of kinase inhibitors and receptor antagonists.[2][4][5] Its value lies in its trifunctional nature : an oxidizable benzylic alcohol, a reducible nitro group, and a methyl handle.[4]

This guide moves beyond basic property listing to analyze the theoretical electronic behaviors that dictate its reactivity.[2][4][5] Specifically, we examine the "ortho-effect" between the nitro and methyl groups, which creates a unique steric and electronic environment, distinguishing this intermediate from its meta- or para- isomers.[2][4]

Molecular Architecture & Theoretical Properties[2][4][5]

Electronic Push-Pull & The Ortho-Effect

The reactivity of this compound is governed by the interplay between the electron-withdrawing nitro group (-NO₂) and the electron-donating methyl group (-CH₃).[2][4][5]

-

Inductive Effects (-I): The nitro group at position 3 exerts a strong inductive withdrawal, significantly deactivating the aromatic ring.[2][4][5] This lowers the electron density at the benzylic carbon (position 1), making the hydroxyl proton more acidic than in non-nitrated benzyl alcohols.[4]

-

Steric Inhibition of Resonance (The Ortho-Effect): Theoretical modeling (DFT principles) suggests that the steric bulk of the methyl group at position 4 forces the adjacent nitro group (position 3) slightly out of planarity with the benzene ring.[2][4][5] This "twisting" reduces the resonance conjugation of the nitro group with the ring, slightly mitigating its deactivating power compared to a planar system.[5]

-

Dipole Moment: The vector sum of the nitro and hydroxyl dipoles creates a significant molecular dipole, influencing solubility in polar aprotic solvents (DMSO, DMF) which are preferred for nucleophilic substitutions.[4]

Graphviz Visualization: Electronic & Steric Vectors

The following diagram illustrates the competing electronic vectors and steric clashes that define the molecule's ground state stability.

Figure 1: Electronic vector map showing the inductive withdrawal of the nitro group and the steric interference with the methyl group.[2][4]

Physicochemical Profile

For drug development applications, strict adherence to Lipinski's Rule of 5 is often required.[4][5] this compound represents a "fragment-like" lead with high ligand efficiency potential.[2][4][5]

| Property | Value | Theoretical Implication |

| Appearance | Pale Yellow Solid | Color derives from the n→π* transition of the nitro group.[2][4][5] |

| Melting Point | 39–43 °C | Low MP suggests weak intermolecular lattice energy; handle with care in warm labs to avoid liquefaction.[4][5] |

| LogP (Predicted) | ~1.2 | Highly lipophilic relative to size; excellent membrane permeability.[5] |

| H-Bond Donors | 1 (OH) | Facilitates binding to kinase hinge regions.[2][4][5] |

| H-Bond Acceptors | 3 (NO₂, OH) | High capacity for solvent interaction.[2][4][5] |

| pKa (OH) | ~14.5 | Slightly more acidic than benzyl alcohol (pKa ~15.[4][5]4) due to the nitro group's pull. |

Synthetic Utility & Protocols

Synthesis Strategy: Chemoselectivity

The primary challenge in synthesizing this compound is chemoselectivity .[2][4][5] One must reduce the carboxylic acid precursor (4-methyl-3-nitrobenzoic acid) without reducing the nitro group to an amine.[2][4][5]

-

Avoid: LiAlH₄ (Lithium Aluminum Hydride) often reduces nitro groups to azo compounds or amines.[2][4][5]

-

Preferred: Borane complexes (B₂H₆ or BH₃[2][4][5]·DMS) or NaBH₄ with activation (via mixed anhydride).[2][4][5]

Protocol: Selective Reduction via Borane-Dimethyl Sulfide

Note: This protocol prioritizes safety and yield stability.[2][4][5]

Reagents: 4-Methyl-3-nitrobenzoic acid, Borane-dimethyl sulfide complex (BH₃[2][4][5]·DMS), Anhydrous THF.[2][4][5]

-

Preparation: In a flame-dried flask under Argon, dissolve 4-methyl-3-nitrobenzoic acid (1.0 eq) in anhydrous THF (0.5 M concentration).

-

Addition: Cool solution to 0°C. Dropwise add BH₃·DMS (1.5 eq) over 30 minutes. Caution: Hydrogen gas evolution.

-

Reflux: Allow to warm to Room Temperature (RT), then reflux for 2–4 hours. Monitor via TLC (Solvent: 30% EtOAc/Hexanes).[2][4][5]

-

Quench: Cool to 0°C. Carefully add MeOH dropwise to quench excess borane.

-

Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with saturated NaHCO₃ and Brine. Dry over Na₂SO₄.[2][4][5]

-

Purification: Flash column chromatography (Gradient: 10% → 40% EtOAc in Hexanes).

Expected Yield: 85–92% as a crystalline solid.[2][4][5]

Downstream Transformations

Once isolated, the alcohol serves as a pivot point for two major pathways:

-

Oxidation: To 4-methyl-3-nitrobenzaldehyde (using MnO₂ or Swern conditions).

-

Substitution: Conversion to benzyl bromide (using PBr₃) for coupling reactions.

Figure 2: Synthetic workflow highlighting the selective reduction and downstream functionalization options.

Spectroscopic Characterization (Self-Validation)

To ensure the integrity of the synthesized compound, researchers should verify the following spectroscopic signatures.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 2.60 (s, 3H): Aryl-methyl group.[2][4][5] The chemical shift is slightly downfield due to the ortho-nitro group.[2][4][5]

-

δ 7.35 (d, 1H): Proton at position 5 (Ortho to methyl).[2][4][5]

-

δ 7.50 (dd, 1H): Proton at position 6.

-

δ 8.00 (d, 1H): Proton at position 2 (Ortho to nitro).[2][4][5] This is the most deshielded proton due to the proximity of the nitro group.[5]

-

-

IR Spectroscopy:

Safety & Handling

-

Thermal Stability: Nitro-aromatics are potentially energetic.[2][4][5] While this alcohol is generally stable, do not distill at high temperatures without a vacuum.[4][5] The decomposition onset is typically >150°C.[2][4][5]

-

Storage: Store at 2–8°C. The compound is light-sensitive (benzylic oxidation); use amber vials.

-

Toxicology: Classified as a Skin/Eye Irritant (H315/H319).[2][4][5][9] Avoid inhalation of dusts.[2][4][5][9]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 123497, this compound.[2][4][5] Retrieved from [Link][2][4][5]

-

Organic Syntheses. General procedures for the reduction of carboxylic acids to alcohols using Borane. (Reference for Protocol 3.2). Retrieved from [Link]

Sources

- 1. This compound = 98 40870-59-5 [sigmaaldrich.com]

- 2. 3-Methyl-4-nitrobenzyl alcohol | C8H9NO3 | CID 591360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pure-synth.com [pure-synth.com]

- 4. This compound | C8H9NO3 | CID 123497 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Methylbenzyl alcohol | C8H10O | CID 11505 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C8H9NO3) [pubchemlite.lcsb.uni.lu]

- 7. chemimpex.com [chemimpex.com]

- 8. chemimpex.com [chemimpex.com]

- 9. westliberty.edu [westliberty.edu]

Methodological & Application

synthesis protocol for 4-Methyl-3-nitrobenzyl alcohol

An Application Note for the Synthesis of 4-Methyl-3-nitrobenzyl alcohol

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of this compound, a key intermediate in the development of pharmaceuticals and specialty materials.[1] We present a detailed protocol centered on the chemoselective reduction of 4-Methyl-3-nitrobenzaldehyde using sodium borohydride. The causality behind experimental choices, safety protocols, and analytical validation are thoroughly discussed to ensure reproducibility and safety. This guide is intended for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction and Strategic Overview

This compound is a valuable bifunctional molecule, incorporating both a nucleophilic hydroxyl group and an electrophilic nitro-aromatic system. This unique combination makes it a versatile building block for constructing more complex molecular architectures, serving as a precursor in the synthesis of various therapeutic agents and polymers.[1]

The synthesis of this target molecule can be approached from several precursors, most notably 4-methyl-3-nitrobenzoic acid or 4-methyl-3-nitrobenzaldehyde.

-

Route from Carboxylic Acid: This pathway requires the reduction of a carboxylic acid. A significant challenge is the chemoselectivity of the reducing agent, as powerful hydrides like lithium aluminum hydride (LiAlH₄) can readily reduce both the carboxylic acid and the nitro group.[2][3] While selective reagents like borane complexes (BH₃·THF) exist, they require stringent anhydrous conditions.[2] An alternative is a two-step process involving esterification followed by reduction with a milder agent like sodium borohydride (NaBH₄).[2]

-

Route from Aldehyde: This is the more direct and highly efficient strategy. The reduction of an aldehyde to a primary alcohol is a fundamental transformation in organic synthesis. Sodium borohydride is an ideal reagent for this purpose due to its excellent functional group tolerance; it rapidly reduces aldehydes and ketones while leaving moieties like nitro groups and esters untouched under standard protic solvent conditions.[4]

Given its high selectivity, operational simplicity, and mild reaction conditions, this guide will detail the synthesis of this compound via the sodium borohydride-mediated reduction of 4-Methyl-3-nitrobenzaldehyde.

Synthesis Protocol: Chemoselective Aldehyde Reduction

This protocol describes the conversion of 4-Methyl-3-nitrobenzaldehyde to this compound. The procedure is designed for a 10 mmol scale and can be adjusted accordingly.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |

| 4-Methyl-3-nitrobenzaldehyde | C₈H₇NO₃ | 165.15 | 1.65 g | 10.0 | 1.0 |

| Sodium Borohydride (NaBH₄) | NaBH₄ | 37.83 | 0.45 g | 12.0 | 1.2 |

| Methanol (MeOH) | CH₃OH | 32.04 | 50 mL | - | - |

| Deionized Water (H₂O) | H₂O | 18.02 | 100 mL | - | - |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 150 mL | - | - |

| Brine (sat. aq. NaCl) | NaCl | 58.44 | 30 mL | - | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ~5 g | - | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stir plate and stir bar

-

Ice bath

-

250 mL Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-Methyl-3-nitrobenzaldehyde (1.65 g, 10.0 mmol). Dissolve the aldehyde in 40 mL of methanol.

-

Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5 °C.

-

Addition of Reducing Agent: Slowly add sodium borohydride (0.45 g, 12.0 mmol) in small portions over 10 minutes.

-

Causality Insight: Portion-wise addition is critical to control the exothermic reaction between NaBH₄ and the protic methanol solvent, which generates hydrogen gas.[5] This prevents an uncontrolled temperature increase that could lead to side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture vigorously at 0-5 °C. Monitor the reaction's progress by TLC (eluent: 3:1 Hexanes/Ethyl Acetate). The reaction is typically complete within 30-60 minutes.

-

Expert Tip: On the TLC plate, the product alcohol will have a lower Rf value (be less mobile) than the starting aldehyde due to the polarity of the hydroxyl group.

-

-

Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding 10 mL of deionized water while still in the ice bath to decompose any excess NaBH₄.

-

Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.

-

Extraction: Transfer the remaining aqueous residue to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic extracts and wash sequentially with deionized water (1 x 30 mL) and brine (1 x 30 mL). Dry the organic layer over anhydrous magnesium sulfate.

-

Causality Insight: The brine wash helps to remove residual water from the organic phase, improving the efficiency of the drying agent.

-

-

Isolation and Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product as a yellow oil or solid. Purify the crude material by recrystallization from a minimal amount of a suitable solvent system (e.g., ethyl acetate/hexanes) to afford this compound as a light-yellow crystalline solid.

Characterization and Validation

The identity and purity of the synthesized this compound must be confirmed through analytical techniques.

-

Appearance: Light yellow to yellow powder.[1]

-

Melting Point: 39-43 °C (literature value).

-

¹H NMR Spectroscopy: The spectrum should show the disappearance of the aldehyde proton signal (around 9.9-10.1 ppm) and the appearance of a benzylic methylene signal and a hydroxyl proton signal. The conversion from an electron-withdrawing aldehyde to a less withdrawing alcohol group causes an upfield shift in the aromatic protons.[4][6]

-

Expected ¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~8.0 (s, 1H), ~7.5 (d, 1H), ~7.3 (d, 1H), 4.78 (s, 2H, -CH₂OH) , 2.6 (s, 3H, -CH₃), ~2.0 (br s, 1H, -OH) .

-

-

¹³C NMR Spectroscopy: Confirms the carbon framework and the conversion of the carbonyl carbon to a hydroxymethyl carbon.

-

Expected ¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~148.0, ~140.0, ~135.0, ~132.0, ~126.0, ~122.0, ~64.0 (-CH₂OH) , ~20.0 (-CH₃).

-

-

FT-IR Spectroscopy (KBr): The spectrum should exhibit a broad absorption band for the O-H stretch and the disappearance of the strong C=O aldehyde stretch.

-

Key Peaks (cm⁻¹): ~3350 (O-H, broad) , ~1525 & ~1350 (NO₂, asymmetric & symmetric stretch). The aldehyde C=O peak at ~1705 cm⁻¹ should be absent.

-

Safety and Handling

Adherence to safety protocols is paramount during this synthesis.

-

General Precautions: All operations should be conducted inside a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, must be worn at all times.[7]

-

Sodium Borohydride (NaBH₄): This reagent is water-reactive and releases flammable hydrogen gas upon contact with water or protic solvents.[5][8] It is also toxic if ingested or absorbed through the skin.[5] Avoid creating dust and handle away from ignition sources.

-

Nitrated Aromatic Compounds: These compounds are potentially toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[9]

-

Nitric Acid (for cleaning or other purposes): If using nitric acid for any reason, be aware that it is extremely corrosive and a strong oxidizer.[10][11] It can cause severe chemical burns and may ignite organic materials.[10][12] Always wear appropriate PPE, including a face shield and acid-resistant gloves.[10]

-

Waste Disposal: All chemical waste, including solvents and reaction residues, must be disposed of in accordance with institutional and local environmental regulations.

References

-

ResearchGate. (2013). How to reduce carboxylic group to alcohol with nitro group untouched? Retrieved from [Link]

-

MasterOrganicChemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde. Retrieved from [Link]

-

Oxford Instruments. (n.d.). Application Note 13: Analysis of the reduction product of 3-nitrobenzaldehyde using X-Pulse. Retrieved from [Link]

-